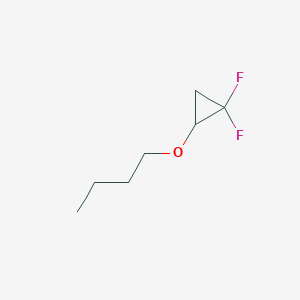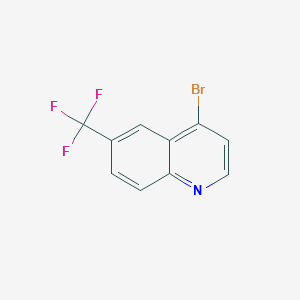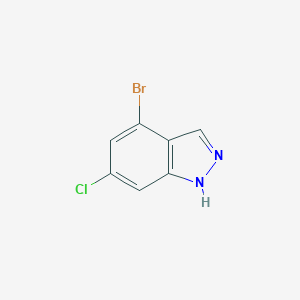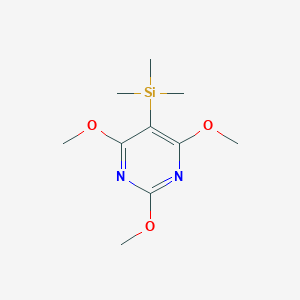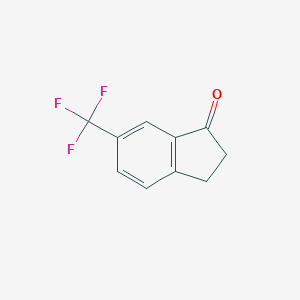
6-(Trifluorometil)-1-indanona
Descripción general
Descripción
6-(Trifluoromethyl)-1-indanone is a useful research compound. Its molecular formula is C10H7F3O and its molecular weight is 200.16 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(Trifluoromethyl)-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Trifluoromethyl)-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
El grupo trifluorometilo en compuestos como 6-(Trifluorometil)-1-indanona es conocido por mejorar significativamente la actividad farmacológica de los medicamentos. Este grupo puede mejorar la estabilidad metabólica y la biodisponibilidad de los productos farmacéuticos . Por ejemplo, el grupo trifluorometilo está presente en muchos medicamentos aprobados por la FDA, lo que indica su importancia en la química medicinal.
Síntesis Agroquímica
Los compuestos con un grupo trifluorometilo se han utilizado en el desarrollo de agroquímicos debido a su actividad biológica única. Están involucrados en la síntesis de nuevos pesticidas y fungicidas, que muestran resultados prometedores contra varios patógenos de plantas .
Síntesis Orgánica
En química orgánica, this compound puede servir como precursor para sintetizar moléculas más complejas. Su reactividad única debido al grupo trifluorometilo permite la construcción de diversas estructuras moleculares, que pueden ser útiles para crear nuevos materiales o catalizadores .
Tecnología de Detección
La estructura química de this compound la hace adecuada para su uso en tecnologías de detección. Por ejemplo, los derivados de este compuesto se han utilizado en la detección de iones cianuro en medios acuosos, lo que demuestra su potencial en la monitorización ambiental y la seguridad.
Investigación Anticancerígena
La investigación ha indicado que los compuestos que contienen trifluorometilo exhiben propiedades anticancerígenas. Se han evaluado su eficacia contra varias líneas celulares de cáncer, lo que proporciona una vía para el desarrollo de nuevos medicamentos contra el cáncer .
Propiedades Insecticidas
El grupo trifluorometilo en los derivados de this compound ha mostrado actividades insecticidas. Estos compuestos se han probado contra ciertas especies de insectos, ofreciendo una ruta hacia soluciones de control de insectos más respetuosas con el medio ambiente y específicas .
Ciencia de Materiales
En la ciencia de los materiales, la incorporación de grupos trifluorometilo puede alterar las propiedades físicas de los materiales, como su estabilidad térmica y características electrónicas. Esto hace que this compound sea un compuesto valioso para el desarrollo de materiales avanzados con propiedades específicas deseadas .
Catálisis
El grupo trifluorometilo puede influir en la actividad catalítica de las moléculas. Compuestos como this compound se pueden utilizar para diseñar catalizadores que faciliten diversas reacciones químicas, lo que podría conducir a procesos más eficientes y selectivos en la fabricación química .
Safety and Hazards
The safety data sheet for a similar compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Therefore, the development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an important area of future research .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFHUWAXWFKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628092 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-37-3 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

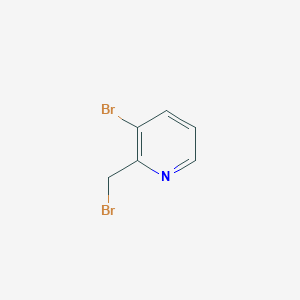


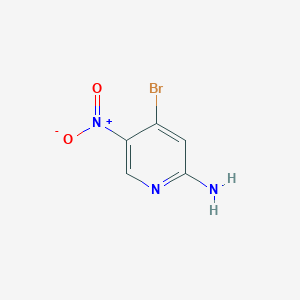
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)

